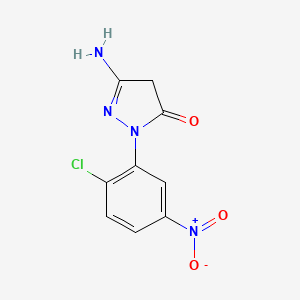

5-Amino-2-(2-chloro-5-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Description

This compound belongs to the 2,4-dihydro-3H-pyrazol-3-one class, characterized by a five-membered heterocyclic ring with an amino group at position 5 and substituents on the phenyl ring at position 2. The presence of a 2-chloro-5-nitrophenyl group suggests enhanced electronic effects due to electron-withdrawing substituents, influencing reactivity and biological activity .

Properties

CAS No. |

96701-60-9 |

|---|---|

Molecular Formula |

C9H7ClN4O3 |

Molecular Weight |

254.63 g/mol |

IUPAC Name |

5-amino-2-(2-chloro-5-nitrophenyl)-4H-pyrazol-3-one |

InChI |

InChI=1S/C9H7ClN4O3/c10-6-2-1-5(14(16)17)3-7(6)13-9(15)4-8(11)12-13/h1-3H,4H2,(H2,11,12) |

InChI Key |

ALYJVVXAYAJJGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN(C1=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the following steps:

Formation of the pyrazolone core: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

Substitution reactions: The introduction of the amino, chloro, and nitro groups can be carried out through electrophilic aromatic substitution reactions. For instance, nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while chlorination can be achieved using thionyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors.

Material Science: As a building block for the synthesis of novel materials with specific electronic or optical properties.

Biology: As a probe for studying biological processes involving pyrazolone derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazol-3-one derivatives exhibit diverse bioactivity depending on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and influence hydrogen bonding, as seen in the high melting point (173–174°C) of the 4-Cl-phenyl derivative .

- Methoxy groups (e.g., 6-MeO in ) increase hydrophilicity, affecting HPLC retention times and solubility .

- Biological activity : Muzolimine, a 3,4-diCl-substituted derivative, acts as a potent diuretic but exhibits severe hematopoietic toxicity at high doses .

Biological Activity

5-Amino-2-(2-chloro-5-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, characterized by its unique molecular structure which includes an amino group and a chloro-nitrophenyl substituent. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

- Molecular Formula : C15H8Cl4N4O3

- Molecular Weight : 434.06 g/mol

- Melting Point : 274-278 °C

- Density : 1.74 g/cm³ (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C15H8Cl4N4O3 |

| Molecular Weight | 434.06 g/mol |

| Melting Point | 274-278 °C |

| Density | 1.74 g/cm³ (predicted) |

Biological Activities

Research indicates that compounds in the pyrazolone class, including this compound, exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against colon cancer cell lines such as Caco-2 and HCT-116 . The mechanism appears to involve the induction of apoptosis and inhibition of key oncogenic signaling pathways.

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on its anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. Results showed that treatment with this pyrazolone derivative significantly decreased levels of TNF-alpha and IL-6 in cultured macrophages.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The presence of both chloro and nitro groups on the phenyl ring is believed to enhance its reactivity and bioactivity compared to other pyrazolone derivatives lacking these substituents.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C15H8Cl4N4O3 | Contains chloro and nitro groups enhancing activity |

| Phenylbutazone | C19H20N2O2 | Strong anti-inflammatory effects |

| Norphenazone | C13H12N4O | Used as an analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.